2-Amino-3-(oxolan-2-yl)propan-1-ol
Description
Properties
IUPAC Name |
2-amino-3-(oxolan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTLYLVWFUNUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(oxolan-2-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with oxolane and an appropriate amino acid precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(oxolan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form an amine oxide.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various alkyl halides and strong acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
2-Amino-3-(oxolan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3-(oxolan-2-yl)propan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share functional group similarities or heterocyclic motifs with this compound:
Comparative Analysis
Reactivity and Solubility
- Oxolane vs. Pyridine: The oxolane ring in this compound enhances hydrophilicity compared to the aromatic pyridine ring in 3-(2-aminopyridin-3-yl)propan-1-ol. This difference impacts solubility in polar solvents (e.g., water, ethanol) .
Stability and Handling
Discrepancies in Reported Data
This highlights the need to verify CAS numbers and structural descriptors when sourcing compounds.
Biological Activity
2-Amino-3-(oxolan-2-yl)propan-1-ol, also known as a derivative of oxolane, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features an amino group and a hydroxyl group attached to an oxolane ring. Its molecular formula is . The presence of these functional groups allows for various interactions with biological macromolecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding, facilitating enzyme-substrate interactions and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of certain enzymes, potentially modulating metabolic pathways.
- Receptor Binding : It can act as a ligand for various receptors, influencing signaling pathways critical for cellular functions.
Biological Activity Studies
Research has highlighted several areas where this compound exhibits significant biological activity:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. For instance, certain synthesized derivatives demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
In vitro studies indicate that this compound may exhibit neuroprotective effects by inhibiting oxidative stress pathways. This suggests potential applications in neurodegenerative diseases.
Case Study: Neuroprotective Properties
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Research Findings Summary
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-Amino-2-(oxolan-3-yl)propan-1-ol | Antimicrobial, enzyme inhibition | Different oxolane positioning |
| 3-Amino-propanol | Limited biological activity | Lacks oxolane ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
